1-Azido-2-methoxyethane

説明

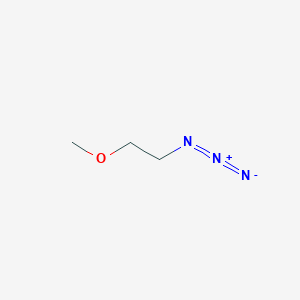

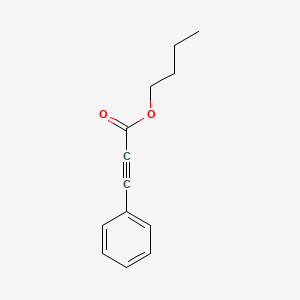

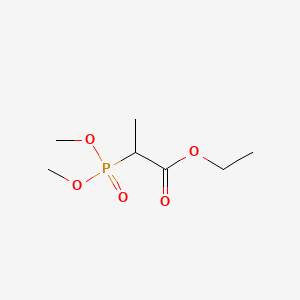

1-Azido-2-methoxyethane, also known as Ethane, 1-azido-2-methoxy-, is a chemical compound with the molecular formula C3H7N3O . It has a molecular weight of 101.107 Da .

Molecular Structure Analysis

The molecular structure of 1-Azido-2-methoxyethane consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. The Hill notation of the compound is C3H7N3O .Physical And Chemical Properties Analysis

1-Azido-2-methoxyethane is a liquid at room temperature . It should be stored at a temperature between 2-8°C . The compound has a flash point of 40°C .科学的研究の応用

Synthesis and Reactivity

1-Azido-2-methoxyethane's derivatives have been involved in various chemical reactions, exemplifying its reactivity and versatility in synthesis processes. One example is the study of reactions of 1,1-diazido-1-ethoxyethane with nucleophilic reagents, demonstrating how strong nucleophiles rapidly substitute both azido groups, while weaker ones require elevated temperatures, leading to side reactions like the reduction of an azido group by a thiol (Sinnema & Arens, 1957).

Polymer Chemistry

In polymer chemistry, 1-Azido-2-methoxyethane has been utilized in the synthesis of temperature-sensitive polypeptides. These polypeptides were synthesized by ring-opening polymerization and subsequent click reaction with pendant alkyne groups, resulting in copolymers with sharp temperature-dependent phase transitions and potential for biomedical applications (Cheng et al., 2011).

Luminescence and Optical Properties

The compound has also been linked to studies exploring luminescence. For instance, an organic-terbium hybrid compound using an azido molecule exhibited three-photon-excited green emission and second-harmonic generation, indicating potential in optical applications (Law et al., 2007).

Catalysis

1-Azido-2-methoxyethane derivatives have been synthesized and characterized for their role in catalysis. An azido derivative of a Schiff-base copper(II) complex demonstrated activity in the epoxidation of cyclooctene, indicating its utility in catalytic processes (Bera et al., 2010).

Coordination Chemistry

The versatility of 1-Azido-2-methoxyethane extends to coordination chemistry as well. It's been used in synthesizing dinuclear complexes with interesting magnetic properties, hinting at potential applications in materials science (Chakrabarty et al., 2015).

Photolysis Studies

In photolysis, 1-Azido-2-methoxyethane derivatives have been involved in studies examining ring expansion and ring opening in methanol, contributing to the understanding of photoreaction mechanisms (Harger, 1974).

Safety and Hazards

1-Azido-2-methoxyethane is classified as a flammable liquid (Flam. Liq. 3) and a self-reactive substance . It has hazard statements H226 and H242, indicating that it is flammable and poses a risk of fire or explosion if heated . Precautionary measures include avoiding breathing in dust, fume, gas, mist, vapors, or spray, and washing thoroughly after handling .

特性

IUPAC Name |

1-azido-2-methoxyethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O/c1-7-3-2-5-6-4/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUOOEBCMHJVBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azido-2-methoxyethane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-Dimethyl-2-(((1S,2S,4R)-1,7,7-trimethyl-2-phenylbicyclo[2.2.1]heptan-2-yl)oxy)ethanamine](/img/structure/B3194129.png)

![4,4-Dimethyl-[1,2,3]oxathiazinane 2,2-dioxide](/img/structure/B3194225.png)